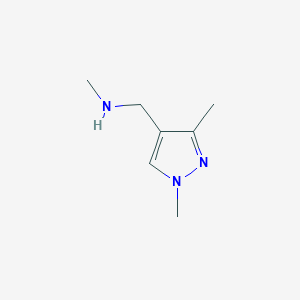

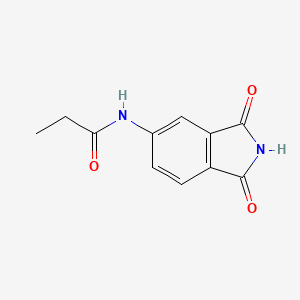

1-(2-azidoethyl)-1H-1,3-benzodiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(2-azidoethyl)-1H-1,3-benzodiazole involves the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate . This gives rise to particles with a diameter of up to one micrometer . The azidoethyl transfer reagents were prepared according to modified literature and reacted with several unsubstituted azoles to yield the corresponding azidoethyl derivatives .Molecular Structure Analysis

The detailed structural investigations using various liquid and solid-state nuclear magnetic resonance (NMR) spectroscopy methods, X-ray photoelectron spectroscopy (XPS) and mass spectrometry (ESI/MALD) prove that the obtained polymeric material consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains .Chemical Reactions Analysis

The chemical reactions of this compound involve the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate . This gives rise to particles with a diameter of up to one micrometer . The obtained particles are stable in water but, in contrast to other polycatcechol-based polymers, are soluble in organic solvents .Aplicaciones Científicas De Investigación

1. Importance in Medicinal Chemistry

Benzimidazoles, including 1-(2-azidoethyl)-1H-1,3-benzodiazole, are significant in medicinal chemistry due to their diverse biological activities and clinical applications. They are highly effective in inhibiting various biological processes and are favorably selective. This class of compounds is also a constituent of vitamin B12 and is used in a range of pharmaceutical products, particularly as anthelmintics (Tewari, 2013).

2. Antioxidant and Antimicrobial Properties

Benzimidazole derivatives, including this compound, exhibit antioxidant and antimicrobial activities. Research has demonstrated their effectiveness against various bacterial and yeast strains, highlighting their potential in combating microbial infections (Sameut et al., 2020).

3. Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of benzimidazole derivatives are notable. They are effective against gram-positive and gram-negative bacteria, as well as fungal strains, making them valuable in developing new antimicrobial agents (Gholse, 2013).

4. Synthesis and Characterization for Antibacterial Applications

The synthesis and characterization of benzimidazole derivatives, including their azidoethyl variants, have been explored for antibacterial applications. These compounds have shown promising results in combating various bacterial strains, underscoring their potential in pharmaceutical research (Rezki, 2016).

5. Corrosion Inhibition

This compound derivatives are studied for their properties as corrosion inhibitors. Their molecular structure influences their effectiveness in protecting metals from corrosion, particularly in acidic environments (Popova et al., 2007).

6. Potential in High-Energy Materials

Derivatives of 1H-benzotriazole, which include azidoethyl benzodiazoles, have been synthesized for applications in high-energy materials. These compounds have significant detonation velocity and pressure, making them potential candidates for use in energetic materials (Srinivas et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-azidoethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-13-12-5-6-14-7-11-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHSIBYYPPIMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2771527.png)

![N-(2-furylmethyl)-N-[1-(2-toluidinocarbonyl)cyclohexyl]nicotinamide](/img/structure/B2771529.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2771532.png)

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2771535.png)

![ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771536.png)

![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2771539.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2771541.png)

![9-cyclohexyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2771543.png)